

# Spectroscopic Analysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-(2-nitrophenyl)acetate*

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **Ethyl 2-(2-nitrophenyl)acetate**. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted <sup>1</sup>H and <sup>13</sup>C NMR data based on established spectroscopic principles and analysis of analogous compounds. It also includes a standardized experimental protocol for the acquisition of such data and a visualization of a common synthetic pathway.

## Predicted Spectroscopic Data

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, multiplicities, and assignments for **Ethyl 2-(2-nitrophenyl)acetate**. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

## Predicted <sup>1</sup>H NMR Data

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Ethyl 2-(2-nitrophenyl)acetate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Doublet	1H	Ar-H
~7.6 - 7.8	Triplet	1H	Ar-H
~7.4 - 7.6	Triplet	1H	Ar-H
~7.3 - 7.5	Doublet	1H	Ar-H
~4.1 - 4.3	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~3.8 - 4.0	Singlet	2H	Ar-CH <sub>2</sub> -
~1.2 - 1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

## Predicted <sup>13</sup>C NMR Data

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 2-(2-nitrophenyl)acetate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~170 - 172	C=O
~148 - 150	Ar-C (C-NO <sub>2</sub> )
~133 - 135	Ar-C
~131 - 133	Ar-C
~128 - 130	Ar-C
~124 - 126	Ar-C
~123 - 125	Ar-C
~61 - 63	-OCH <sub>2</sub> CH <sub>3</sub>
~39 - 41	Ar-CH <sub>2</sub> -
~14 - 16	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

## Experimental Protocols

The following is a standard protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule such as **Ethyl 2-(2-nitrophenyl)acetate**.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **Ethyl 2-(2-nitrophenyl)acetate** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl<sub>3</sub>), Acetone-d<sub>6</sub>, or Dimethyl sulfoxide-d<sub>6</sub>).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

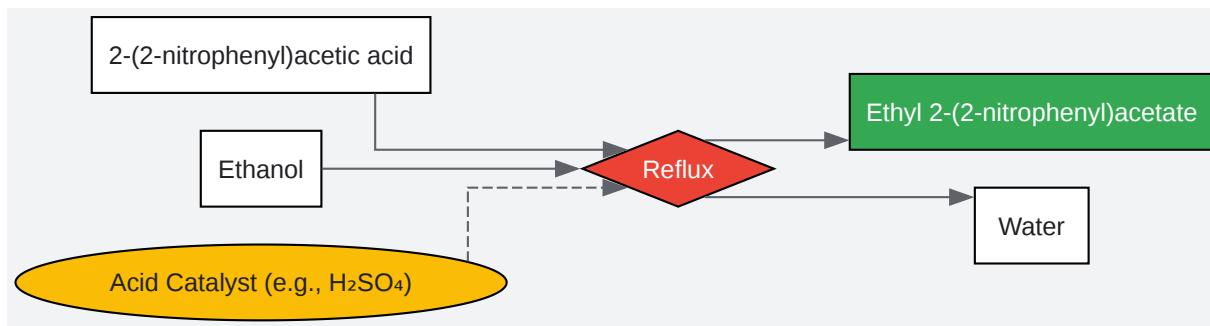
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

## NMR Data Acquisition

- Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
- Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled single-pulse experiment.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

## Synthetic Pathway Visualization

**Ethyl 2-(2-nitrophenyl)acetate** can be synthesized through several routes, with one common method being the Fischer esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst.[\[1\]](#)



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## References

- 1. Ethyl 2-(2-Nitrophenyl)acetate|Research Chemical [benchchem.com]
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